molecular formula C22H32O5 B12340231 7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoic acid

7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoic acid

Cat. No.: B12340231
M. Wt: 376.5 g/mol
InChI Key: OIWTWACQMDFHJG-ZBRGZSTRSA-N
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Description

7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoic acid is a specialized pro-resolving lipid mediator derived from docosahexaenoic acid (DHA). It is part of the resolvin family, which plays a crucial role in resolving inflammation and promoting tissue repair . This compound is known for its potent anti-inflammatory and pro-resolving properties, making it a significant focus of research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoic acid involves the sequential oxygenation of DHA by lipoxygenase enzymes. The process typically starts with the action of 15-lipoxygenase (15-LOX) followed by 5-lipoxygenase (5-LOX), leading to the formation of the compound . The reaction conditions often involve the use of specific solvents and controlled temperatures to ensure the stability and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic reactions using recombinant lipoxygenase enzymes. The process is optimized to maximize yield and purity, often employing advanced chromatography techniques for purification .

Chemical Reactions Analysis

Types of Reactions

7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various hydroxylated derivatives and epoxides, which contribute to the compound’s biological activity .

Scientific Research Applications

7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoic acid involves its interaction with specific receptors on immune cells. It binds to G-protein-coupled receptors (GPCRs) such as ALX/FPR2, leading to the activation of anti-inflammatory signaling pathways. This results in the inhibition of pro-inflammatory cytokine production and the promotion of tissue repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoic acid is unique due to its specific stereochemistry, which confers distinct biological activities. Its ability to resist rapid inactivation by eicosanoid oxidoreductases makes it particularly effective in resolving inflammation .

Properties

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

(4Z,8R,9Z,11Z,13E,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid

InChI

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4+,7-5-,9-3-,12-8-,15-10+,16-11-/t19-,20-,21?/m1/s1

InChI Key

OIWTWACQMDFHJG-ZBRGZSTRSA-N

Isomeric SMILES

CC/C=C\C[C@H](/C=C/C=C/C=C\C=C/[C@H](C(C/C=C\CCC(=O)O)O)O)O

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O

Origin of Product

United States

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